![molecular formula C11H15AsClNO4S B14489337 (4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid CAS No. 64157-88-6](/img/structure/B14489337.png)
(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid is an organoarsenic compound with the molecular formula C11H15AsClNO4S. This compound is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with a propanamido group containing a 2-chloroethylsulfanyl moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Propanamido Intermediate: The reaction begins with the formation of the propanamido intermediate by reacting 3-mercaptopropanoic acid with 2-chloroethylamine under controlled conditions.
Attachment to Phenyl Ring: The intermediate is then attached to a phenyl ring through an amide bond formation reaction.
Introduction of Arsonic Acid Group: Finally, the arsonic acid group is introduced to the phenyl ring using appropriate arsenic-containing reagents under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are used to verify the purity and structure of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Arsine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the arsonic acid group can interact with cellular components, disrupting normal cellular functions and leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsanilic Acid: Similar structure but lacks the chloroethylsulfanyl group.
Roxarsone: Contains a nitro group instead of the chloroethylsulfanyl group.
Nitarsone: Contains a nitro group and is used as an antimicrobial agent.
Uniqueness
(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid is unique due to the presence of the chloroethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other organoarsenic compounds .
Propriétés
Numéro CAS |
64157-88-6 |
|---|---|
Formule moléculaire |
C11H15AsClNO4S |
Poids moléculaire |
367.68 g/mol |
Nom IUPAC |
[4-[3-(2-chloroethylsulfanyl)propanoylamino]phenyl]arsonic acid |
InChI |
InChI=1S/C11H15AsClNO4S/c13-6-8-19-7-5-11(15)14-10-3-1-9(2-4-10)12(16,17)18/h1-4H,5-8H2,(H,14,15)(H2,16,17,18) |
Clé InChI |
KCJQSKCZGYVJTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCSCCCl)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



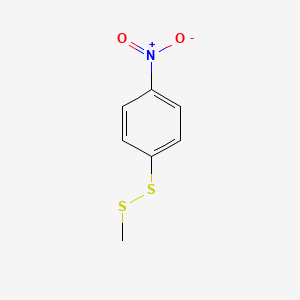
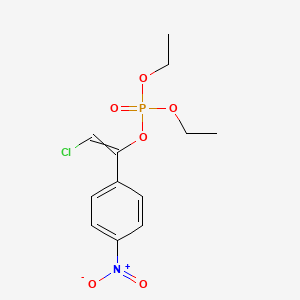
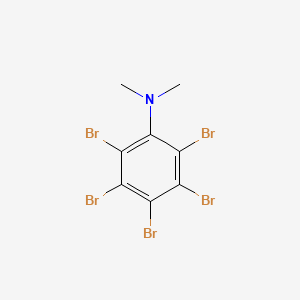
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
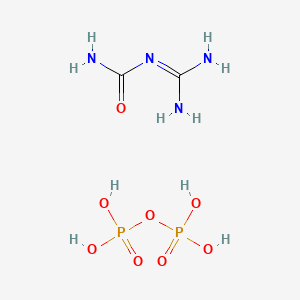
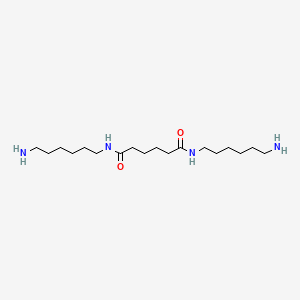
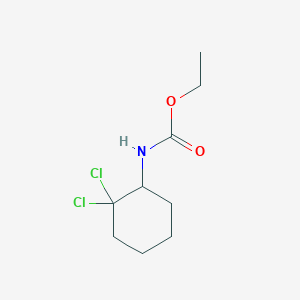

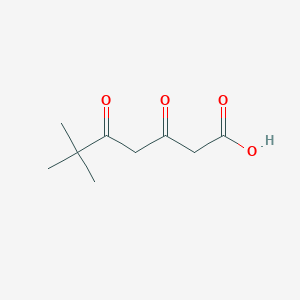
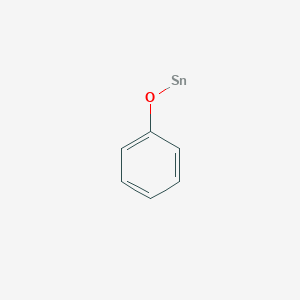
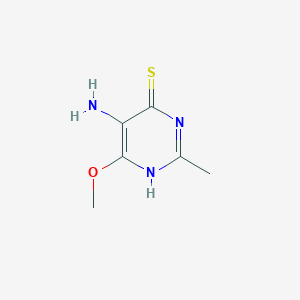

![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
